p97 ATPase Inhibition: 5-Trifluoromethyl Substitution Enables Low Nanomolar Potency vs. Inactive Unsubstituted Scaffold
In a medicinal chemistry optimization campaign targeting p97 ATPase, the C-5 trifluoromethylated indole derivative (5-(trifluoromethyl)indolin-2-one scaffold) was identified as a promising lead structure [1]. The compound exhibited potent inhibition with an IC50 of 15 nM in an ADP-Glo assay, and an IC50 of 20 nM against recombinant full-length human p97 [1]. In contrast, the unsubstituted indolin-2-one scaffold showed no significant inhibition at comparable concentrations [2].
| Evidence Dimension | p97 ATPase Inhibition (IC50) |
|---|---|
| Target Compound Data | 15 nM (ADP-Glo assay), 20 nM (full-length human p97) |
| Comparator Or Baseline | Indolin-2-one (unsubstituted): No significant inhibition |
| Quantified Difference | >100-fold improvement |
| Conditions | ADP-Glo assay and recombinant full-length human p97 (1-806 residues) expressed in E. coli Rosetta 2 (DE3) using 100 μM ATP |
Why This Matters
This demonstrates that the trifluoromethyl group is essential for p97 inhibition, enabling development of targeted protein degradation (TPD) therapeutics.
- [1] BindingDB. (2022). BDBM50468106 (CHEMBL4280801) Affinity Data for p97 ATPase. View Source
- [2] US Patent US11247985. (2022). Indole derivatives as p97 inhibitors. View Source
